REACTION_CXSMILES
|
[Cl:1][CH:2]([C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:7])[CH2:3][CH2:4]Cl>C(O)(C)(C)C>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:2]2([Cl:1])[CH2:4][CH2:3]2)=[O:7])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
|
ClC(CCCl)C(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
potassium tert.-butylate
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is substantially stirred at 40° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The organic phase is seperated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under a high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2(CC2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |